(5E)-5-[(4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5E)-5-[(4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a combination of triazine, morpholine, and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with morpholine under controlled conditions.
Attachment of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between 4-methoxybenzaldehyde and an appropriate amine.
Formation of the Thiazolidinone Ring: The final step involves the cyclization of the intermediate with a thiourea derivative to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Anticancer Research: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Industry
Polymer Additives: It can be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.
Dye and Pigment Industry: The compound’s chromophoric properties make it suitable for use in dyes and pigments.
Mechanism of Action
The mechanism by which (5E)-5-[(4-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects is multifaceted:
Molecular Targets: It interacts with various enzymes and receptors, disrupting normal cellular processes.
Pathways Involved: The compound can interfere with DNA synthesis, protein function, and cell membrane integrity, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- 5-(4-Hydroxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- 5-(4-Chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
Uniqueness
- Structural Complexity : The presence of both triazine and thiazolidinone rings in a single molecule is relatively rare.
- Functional Diversity : The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.
Properties
Molecular Formula |
C23H26N6O5S2 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(5E)-5-[[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26N6O5S2/c1-27-19(30)18(36-23(27)35)14-15-3-4-16(17(13-15)31-2)34-22-25-20(28-5-9-32-10-6-28)24-21(26-22)29-7-11-33-12-8-29/h3-4,13-14H,5-12H2,1-2H3/b18-14+ |
InChI Key |
DLGMNPJRXJXFEE-NBVRZTHBSA-N |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5)OC)SC1=S |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5)OC)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5)OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.